

# 1,5-Dibromopentane-d4 physical properties and specifications

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## Compound of Interest

Compound Name: 1,5-Dibromopentane-d4

Cat. No.: B164288

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## An In-depth Technical Guide to 1,5-Dibromopentane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifications, and reactive characteristics of **1,5-Dibromopentane-d4**. This deuterated analog of 1,5-dibromopentane is a valuable tool in various research and development applications, particularly in mechanistic studies and as a labeled internal standard.

## Core Physical and Chemical Properties

**1,5-Dibromopentane-d4**, also known by its IUPAC name 1,5-dibromo-1,1,5,5-tetradeuteriopentane, is a colorless to light yellow liquid.<sup>[1]</sup> The strategic placement of deuterium atoms at the terminal carbons provides a stable isotopic label for tracing the molecule through chemical reactions and biological systems. A summary of its key physical and chemical properties is presented below.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>6</sub> D <sub>4</sub> Br <sub>2</sub>
Molecular Weight	233.97 g/mol [2]
CAS Number	1219803-90-3[2]
Appearance	Colorless to light yellow liquid[1]
Density	~1.688 g/cm <sup>3</sup> [1]
Boiling Point	~224°C[1]
Melting Point	-34°C[1]
Flash Point	79°C[1]

## Specifications

Commercial preparations of **1,5-Dibromopentane-d4** are typically available with high isotopic enrichment, ensuring minimal interference from the non-deuterated species in sensitive analytical applications.

Specification	Typical Value
Isotopic Enrichment	≥ 99 atom % D[3][4]
Chemical Purity	≥ 97%

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **1,5-Dibromopentane-d4** is not readily available in the public domain, the safety profile is expected to be very similar to that of its non-deuterated counterpart, 1,5-Dibromopentane. The primary hazards are skin and eye irritation. [5][6] Standard laboratory safety protocols should be followed when handling this compound.

Hazard Category	Description	Precautionary Statements
Skin Irritation	Causes skin irritation[5][6]	Wash skin thoroughly after handling. Wear protective gloves.[7]
Eye Irritation	Causes serious eye irritation[5][6]	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Combustibility	Combustible liquid[8]	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

Disclaimer: The safety information provided is based on the non-deuterated analogue and should be used as a guideline. Always consult the specific Safety Data Sheet provided by the supplier before handling **1,5-Dibromopentane-d4**.

## Experimental Protocols and Reactivity

Detailed experimental protocols for the synthesis and reactions of **1,5-Dibromopentane-d4** are not extensively published. However, the reactivity of this compound is governed by the two carbon-bromine bonds, and it is expected to undergo reactions typical of alkyl halides.[1] Methodologies for the synthesis of the non-deuterated 1,5-dibromopentane can be adapted for its deuterated counterpart, likely by starting with a deuterated precursor.

## General Synthetic Approaches for 1,5-Dibromopentane (Adaptable for d4-variant)

### 1. From 1,5-Pentanediol:

- Reagents: 1,5-Pentanediol, 48% hydrobromic acid (HBr), and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).[4]
- Procedure Outline:

- Cool a solution of 48% HBr in an ice bath.
- Slowly add concentrated H<sub>2</sub>SO<sub>4</sub> with stirring.
- Add 1,5-pentanediol dropwise to the cold solution.
- After a period of standing, heat the reaction mixture.
- Separate the lower organic layer, wash with water and sodium carbonate solution, and dry.  
[4]
- Purify by distillation.

## 2. From Tetrahydropyran:

- Reagents: Tetrahydropyran, 48% hydrobromic acid (HBr), and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). [4]
- Procedure Outline:
  - Combine 48% HBr and concentrated H<sub>2</sub>SO<sub>4</sub> in a flask.
  - Add tetrahydropyran and reflux the mixture.
  - After cooling, separate the lower dibromide layer.
  - Purify the product as described in the previous method. [4]

To synthesize **1,5-Dibromopentane-d<sub>4</sub>**, one would need to start with the appropriately deuterated 1,5-pentanediol or tetrahydropyran.

## Key Reactions of 1,5-Dibromopentane-d<sub>4</sub>

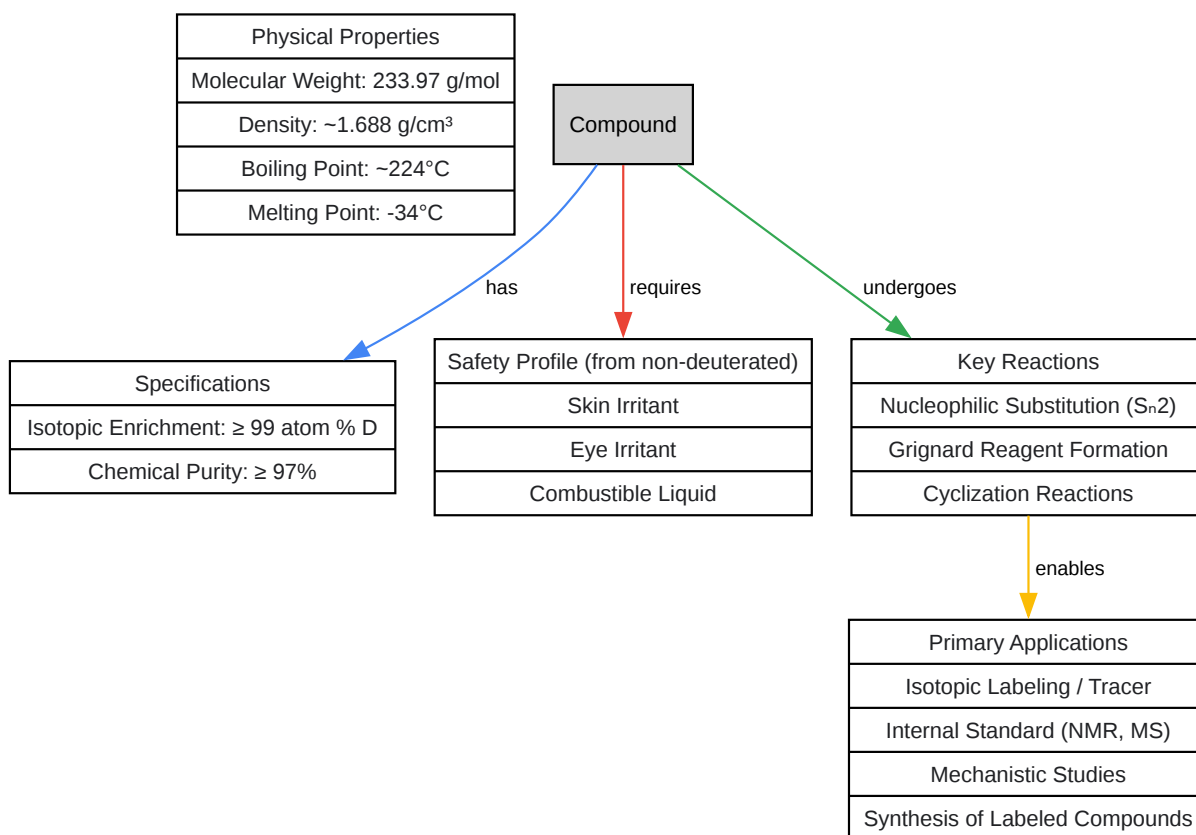
The presence of two bromine atoms allows for a range of synthetic transformations. [1]

- Nucleophilic Substitution (S<sub>N</sub>2): The primary carbon-bromine bonds are susceptible to backside attack by nucleophiles, leading to the displacement of the bromide ions. [1] This can occur once or twice, allowing for the synthesis of both symmetrical and asymmetrical products. [1]

- Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent can form a di-Grignard reagent. This intermediate is a powerful tool for carbon-carbon bond formation.  
[1]
- Cyclization Reactions: Intramolecular reactions with a suitable dinucleophile can lead to the formation of five- or six-membered rings.[1]

## Logical Relationships of 1,5-Dibromopentane-d4

The following diagram illustrates the key attributes and relationships of **1,5-Dibromopentane-d4**.



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